1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carbonitrile 1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1349716-39-7
VCID: VC15931582
InChI: InChI=1S/C16H12N2O/c17-10-12-4-5-14-6-7-18(16(14)9-12)15-3-1-2-13(8-15)11-19/h1-9,19H,11H2
SMILES:
Molecular Formula: C16H12N2O
Molecular Weight: 248.28 g/mol

1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carbonitrile

CAS No.: 1349716-39-7

Cat. No.: VC15931582

Molecular Formula: C16H12N2O

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(Hydroxymethyl)phenyl)-1H-indole-6-carbonitrile - 1349716-39-7

Specification

CAS No. 1349716-39-7
Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
IUPAC Name 1-[3-(hydroxymethyl)phenyl]indole-6-carbonitrile
Standard InChI InChI=1S/C16H12N2O/c17-10-12-4-5-14-6-7-18(16(14)9-12)15-3-1-2-13(8-15)11-19/h1-9,19H,11H2
Standard InChI Key IEQUHVJPJJHFNW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)N2C=CC3=C2C=C(C=C3)C#N)CO

Introduction

Chemical and Structural Properties

The compound’s structure integrates three key functional groups: an indole ring, a hydroxymethyl group on the phenyl substituent, and a carbonitrile group at the 6-position of the indole . The indole ring contributes aromaticity and π-stacking potential, while the hydroxymethyl group enhances solubility in polar solvents and provides a site for further chemical modifications . The electron-withdrawing carbonitrile group influences electronic distribution, potentially affecting reactivity and binding interactions in biological systems.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC16H12N2O\text{C}_{16}\text{H}_{12}\text{N}_2\text{O}
Molecular Weight248.28 g/mol
IUPAC Name1-[3-(Hydroxymethyl)phenyl]-1H-indole-6-carbonitrile
SMILESN#CC=1C=CC=2C=CN(C3=CC=CC(=C3)CO)C2C1
InChIKeyIEQUHVJPJJHFNW-UHFFFAOYSA-N
  • IR: Stretching vibrations for -CN (~2200 cm1^{-1}) and -OH (~3200–3600 cm1^{-1}).

  • NMR: Aromatic protons in the indole ring (δ 6.5–8.5 ppm), hydroxymethyl protons (δ 4.5–5.0 ppm), and nitrile carbon (δ ~110–120 ppm in 13C^{13}\text{C} NMR).

CompoundKey Functional GroupsReported ActivitySource
1H-Indole-5-carboxylic acidCarboxylic acidAnti-inflammatory
6-Phenyl-1H-indole-2-carboxylic acidTrifluoromethyl, carboxylic acidAnticancer
Indole-3-acetic acidAcetic acidPlant growth regulation

Applications in Drug Discovery and Materials Science

The compound’s dual functionality (hydroxymethyl and nitrile) positions it as a versatile intermediate in drug discovery:

  • Prodrug Development: The hydroxymethyl group can be esterified to improve bioavailability .

  • Targeted Therapeutics: Nitriles serve as warheads in covalent inhibitors, forming reversible bonds with cysteine residues in enzymes .

In materials science, the indole core’s aromaticity and the nitrile’s polarity could contribute to liquid crystal or polymer applications, though these remain unexplored in the literature .

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